In-depth Technical Guide: Physicochemical Properties of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3
In-depth Technical Guide: Physicochemical Properties of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3
Disclaimer: Publicly available, specific experimental data for 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is limited. This guide synthesizes available information for the target compound, its non-deuterated isotopologue, and closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. Properties inferred from analogs are noted and should be considered as estimates pending experimental verification.
Core Physicochemical Properties
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is the deuterium-labeled analogue of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate. The incorporation of stable isotopes makes it a valuable tool as an internal standard for quantitative mass spectrometry assays, particularly in the fields of pharmacokinetics and metabolic profiling. The presence of the trifluoromethanesulfonate (triflate) counter-ion typically imparts good solubility in polar aprotic solvents.
Quantitative Data Summary
The following tables provide a structured summary of the known and inferred physicochemical properties of the deuterated compound and its non-deuterated counterpart.
Table 1: Physicochemical Properties of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₈D₃F₃O₃S₂ | |
| Molecular Weight | 351.39 g/mol | |
| CAS Number | 2251781-83-4 | Vendor Information |
| Physical State | Solid (inferred) | Based on analogous compounds. |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | Expected to be soluble in polar aprotic solvents. |
| Storage Conditions | 4°C, sealed storage, away from moisture. | Vendor Information. |
Table 2: Physicochemical Properties of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (Non-deuterated)
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁F₃O₃S₂ | |
| Molecular Weight | 348.36 g/mol | Calculated. |
| CAS Number | 112359-25-8 | |
| Physical State | Solid (inferred) | Based on analogous compounds. |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | Expected to be soluble in polar aprotic solvents. |
| Storage Conditions | 2-8°C, protected from light, under inert gas. |
Table 3: Physicochemical Properties of a Structurally Related Analog (5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate)
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₈F₆O₃S₂ | |
| Molecular Weight | 402.33 g/mol | |
| CAS Number | 129946-88-9 | |
| Physical State | Solid | |
| Melting Point | 150 °C | |
| Boiling Point | No data available |
Experimental Protocols
Generalized Synthesis of S-Methyl-dibenzothiophenium Salts
Step 1: Oxidation of Dibenzo[b,d]thiophene to Dibenzo[b,d]thiophene-5-oxide
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Reaction Setup: Dibenzo[b,d]thiophene is suspended in a suitable solvent, such as trifluoroacetic acid, within a round-bottom flask.
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Oxidation: An oxidizing agent, for instance, a 35% aqueous solution of hydrogen peroxide, is added dropwise to the suspension. This reaction is exothermic and may necessitate cooling to maintain a controlled temperature.
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Reaction Monitoring: The progress of the reaction is monitored by a suitable chromatographic technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting material.
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Workup: Upon completion, the reaction mixture is poured into cold water to precipitate the product.
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Purification: The crude dibenzo[b,d]thiophene-5-oxide is isolated by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., toluene).
Step 2: S-Methylation of Dibenzo[b,d]thiophene-5-oxide
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Reaction Setup: The purified and dried dibenzo[b,d]thiophene-5-oxide is dissolved in a dry, aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Methylation: The solution is cooled to a low temperature (e.g., -78 °C), and a methylating agent is added dropwise. For the synthesis of the deuterated analog, trideuteromethyl trifluoromethanesulfonate would be employed.
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Reaction: The mixture is stirred at a low temperature for a defined period to ensure complete reaction.
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Workup and Purification: The reaction is carefully quenched, and the final product is isolated and purified using standard techniques, such as column chromatography on silica gel.
Visualizations
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Potential Research Applications
Caption: Potential applications based on the properties of this class of compounds.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3. However, the dibenzo[b,d]thiophene scaffold is a constituent of various molecules that have been explored for their therapeutic potential. Derivatives of dibenzo[b,d]thiophene have been reported to possess a range of biological activities, including:
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Antifungal Properties: Certain compounds containing the dibenzothiophene core have demonstrated activity against various fungal pathogens.
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Antimicrobial Effects: Some derivatives have been shown to exhibit antibacterial activity.
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Anticancer Potential: The dibenzothiophene structure has been incorporated into molecules investigated for their cytotoxic effects on cancer cell lines.
The mechanisms of action and the specific signaling pathways associated with these activities are highly dependent on the overall structure and substitution pattern of the dibenzothiophene derivative. Given the absence of specific biological data for the title compound, a diagram of a relevant signaling pathway cannot be provided. The confirmed and primary application of the deuterated form remains its use as a highly valuable stable isotope-labeled internal standard in bioanalytical research.
